![molecular formula C10H11BrN2O2 B1373330 3-oxo-2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazine CAS No. 1272756-62-3](/img/structure/B1373330.png)
3-oxo-2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound. It was used in the synthesis of quinazolinbenzoxazine derivatives .
Synthesis Analysis
An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .Molecular Structure Analysis
The molecular structure of “2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” can be analyzed using 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
The synthesis of “2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” involves the Mitsunobu reaction and sequential cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” can be determined using techniques such as melting point analysis, 1H NMR, 13C NMR, and mass spectra .Applications De Recherche Scientifique
- Trois des composés ont montré une activité anticancéreuse remarquable par rapport au médicament standard étoposide. Des études de docking moléculaire avec EGFR ont en outre confirmé leur efficacité .
- L'échafaudage de la 1,4-benzoxazine, auquel appartient ce composé, a démontré une activité antibactérienne .
- Les dérivés d'isoxazole, y compris ceux contenant le cycle isoxazoline, ont été associés à des effets immunomodulateurs .
Activité anticancéreuse
Propriétés antibactériennes
Potentiel antithrombotique
Activité immunomodulatrice
Effets anti-inflammatoires
Autres activités biologiques
En résumé, la 3-oxo-2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazine est prometteuse dans divers domaines, de la recherche sur le cancer à l'immunomodulation. Des recherches supplémentaires sont nécessaires pour libérer son plein potentiel. 🌟
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibitPARP7 and CDK9 , which play crucial roles in nucleic acid sensing, immune regulation, and transcription regulation .
Mode of Action
It’s likely that it interacts with its targets (such as parp7 and cdk9) by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in cellular processes such as DNA repair, immune response, and transcription .
Biochemical Pathways
For instance, inhibition of PARP7 could affect pathways related to DNA damage response and immune regulation . Similarly, inhibition of CDK9 could disrupt transcription regulation pathways .
Pharmacokinetics
Similar compounds have been described as having suitable pharmacokinetic and physicochemical properties for potential therapeutic use .
Result of Action
Similar compounds have demonstrated certain inhibition against tumor cells . For instance, one study found that a compound with a similar structure exhibited good antitumor activity against HepG2 cancer cells .
Analyse Biochimique
Biochemical Properties
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cell proliferation.
Cellular Effects
The effects of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins . Additionally, it affects metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, leading to enzyme inhibition . This binding disrupts the normal enzymatic activity, resulting in altered cell cycle progression and induction of apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity.
Metabolic Pathways
2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it can influence the levels of cofactors required for enzymatic reactions.
Transport and Distribution
Within cells and tissues, 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .
Propriétés
IUPAC Name |
2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-5-1-3-8-10(14)13-9-7(15-8)4-2-6-12-9/h2,4,6,8H,1,3,5H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHASRLNUBYAMTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(O2)CCCBr)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


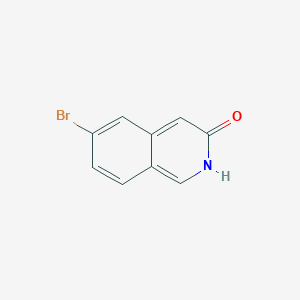

![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)

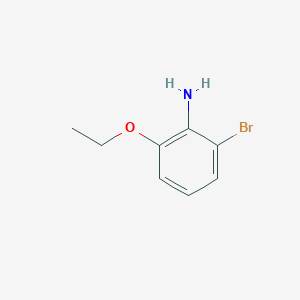

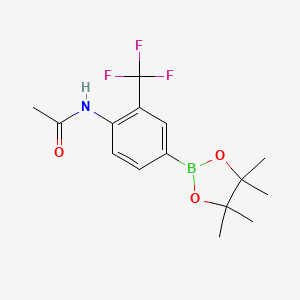

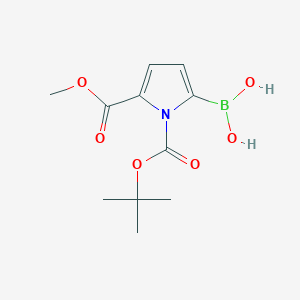
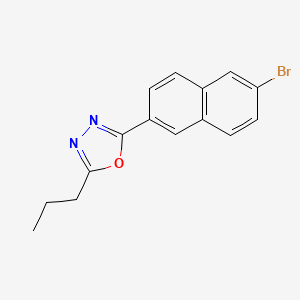


![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)